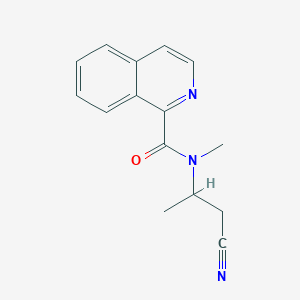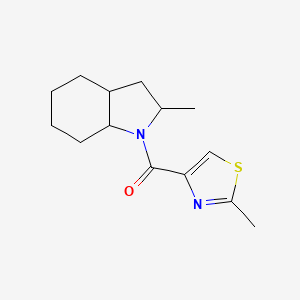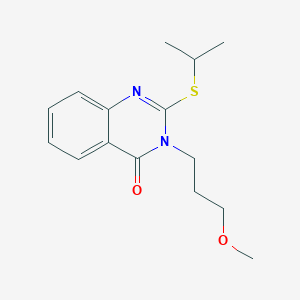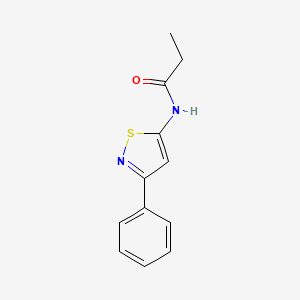![molecular formula C13H16F3N3O2S B7563434 N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide, also known as TTP488, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which has been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer.
Wirkmechanismus
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide is a selective antagonist of RAGE, which is a multiligand receptor that binds to a variety of ligands, including advanced glycation end products (AGEs), amyloid-beta, and S100/calgranulins. RAGE activation has been implicated in various diseases, including Alzheimer's disease, diabetes, and cancer. By blocking RAGE activation, this compound reduces inflammation, oxidative stress, and cell death, which are all implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models of the disease. In diabetes, this compound has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, this compound has been shown to inhibit tumor growth and metastasis in animal models of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide has several advantages for lab experiments, including its selective targeting of RAGE, which allows for the study of RAGE-mediated pathways in various diseases. This compound also has good pharmacokinetic properties, which allows for its use in animal models of disease. However, this compound also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. Another direction is to study its potential off-target effects and develop more selective RAGE antagonists. Additionally, future studies could investigate the combination of this compound with other drugs or therapies to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromoethylamine hydrobromide with 2-thiophenecarboxylic acid to yield N-(2-thiophenecarbonyl)-2-bromoethylamine. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperazine to yield N-[2-(2-thiophenecarbonyl)ethyl]-1-(2,2,2-trifluoroethyl)piperazine. The final step involves the reaction of this intermediate with acetic anhydride and sodium acetate to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, RAGE has been shown to play a role in the pathogenesis of the disease, and this compound has been shown to reduce amyloid-beta-induced neuroinflammation and improve cognitive function in animal models of the disease. In diabetes, RAGE has been implicated in the development of diabetic complications, and this compound has been shown to reduce inflammation and improve insulin sensitivity in animal models of the disease. In cancer, RAGE has been shown to promote tumor growth and metastasis, and this compound has been shown to inhibit tumor growth and metastasis in animal models of the disease.
Eigenschaften
IUPAC Name |
N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-18-3-5-19(6-4-18)11(20)8-17-12(21)10-2-1-7-22-10/h1-2,7H,3-6,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNOEVIXLTMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

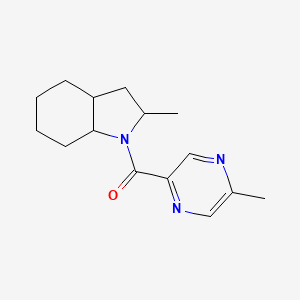
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
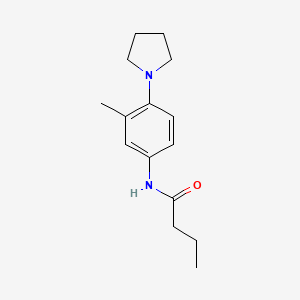

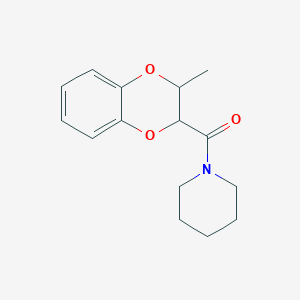
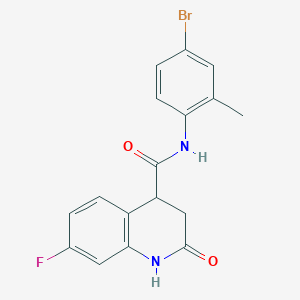

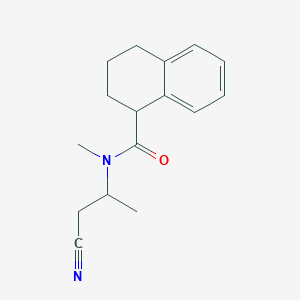
![[2-(Difluoromethylsulfanyl)pyridin-3-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7563423.png)
